![molecular formula C15H19N5O4 B2483841 Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate CAS No. 1993167-10-4](/img/structure/B2483841.png)

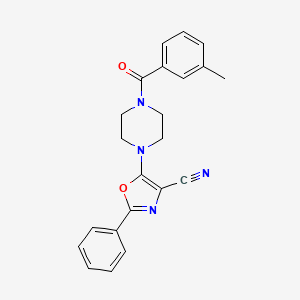

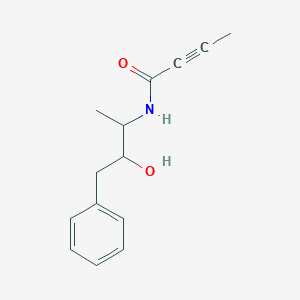

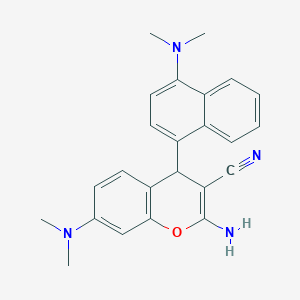

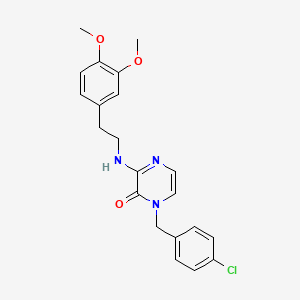

Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of ethyl carboxylate precursors. For example, a method for synthesizing novel triazolo and pyridine derivatives involves starting from ethyl carboxylate compounds, reacting with hydrazine hydrate, and undergoing cyclization with aliphatic or aromatic acids to afford triazoles with potential antihypertensive activity (Kumar & Mashelkar, 2007).

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information on the molecular framework and the nature of functional groups present in the compounds (Gelmi & Pocar, 1992).

Chemical Reactions and Properties

Cyclization reactions are common in the synthesis of triazolo and pyridine derivatives, often resulting in compounds with diverse chemical properties. The choice of solvents and reagents can significantly influence the outcomes of these reactions, leading to the formation of compounds with varying structures and potential biological activities (Gray et al., 1976).

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate and its structural analogs have been evaluated for antimicrobial activity. Research indicates that these compounds exhibit promising antimicrobial properties, making them potentially useful in the development of new antimicrobial agents. For instance, one study synthesized and screened a series of compounds for their antimicrobial activity, highlighting the potential of these structures in medical applications (El‐Kazak & Ibrahim, 2013).

Antituberculous Potential

Several studies have explored the antituberculous properties of compounds related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate. Research demonstrates the potential efficacy of these compounds against tuberculosis, which can aid in the development of new treatments for this infectious disease (Titova et al., 2019).

Antihypertensive Applications

Certain derivatives of the compound have shown potential as antihypertensive agents. Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities, has indicated that these compounds exhibit promising antihypertensive activity. This suggests the possibility of developing new treatments for hypertension using these chemical structures (Bayomi et al., 1999).

Antitumor Activity

Research has also explored the antitumor properties of related compounds. Studies have indicated that certain derivatives demonstrate significant antitumor activity, making them potentially valuable in the development of new cancer therapies. For example, a study focused on the synthesis of a novel compound and its evaluation for antitumor activity, showing promising results against specific cancer cell lines (Gomha et al., 2017).

Antibacterial and Antifungal Properties

Compounds structurally related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate have been investigated for their antibacterial and antifungal properties. Research demonstrates that these compounds have significant potential in combating various bacterial and fungal infections, indicating their utility in developing new antimicrobial treatments (Hassan, 2013).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .

Mode of Action

Related compounds, such as indole derivatives, are known to interact with their targets in a way that leads to various biologically vital properties .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been shown to possess various biological activities, suggesting they may affect multiple biochemical pathways .

Propriétés

IUPAC Name |

ethyl 1-(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4/c1-3-24-15(23)10-4-6-19(7-5-10)14(22)11-12-13(21)16-9(2)8-20(12)18-17-11/h8,10H,3-7H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHZJHGDBGQHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)